molecular formula C11H9N3OS B2453243 6-(thiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1448076-65-0

6-(thiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2453243
CAS No.: 1448076-65-0
M. Wt: 231.27
InChI Key: ZPFPOBNRFHSGMP-UHFFFAOYSA-N
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Description

6-(thiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that features both pyrrolo[3,4-d]pyrimidine and thiophene moieties

Mechanism of Action

Target of Action

The compound 6-(thiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine, also known as (5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone, is a synthetic thiophene derivative . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Thiophene derivatives are known to interact with various targets and induce changes in cellular processes . For instance, they have been shown to inhibit the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

Thiophene derivatives are known to affect various biochemical pathways. They play a vital role in the advancement of organic semiconductors , and exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . They also inhibit de novo purine biosynthesis at 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) and glycinamide ribonucleotide formyltransferase (GARFTase) .

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and mode of action. Thiophene derivatives have been reported to exhibit potent anti-inflammatory effects . They are also known to inhibit certain enzymes involved in purine biosynthesis, which could potentially lead to anticancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(thiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves the condensation of a pyrrolo[3,4-d]pyrimidine derivative with a thiophene derivative. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly incorporating continuous flow techniques for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-(thiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, 6-(thiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology and Medicine

In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its heterocyclic structure is often found in bioactive molecules, making it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the development of advanced materials, such as organic semiconductors and conductive polymers, due to its electronic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(thiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine apart from these similar compounds is its dual heterocyclic structure, which imparts unique electronic and steric properties. This makes it particularly valuable in the design of new materials and pharmaceuticals.

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl(thiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3OS/c15-11(10-2-1-3-16-10)14-5-8-4-12-7-13-9(8)6-14/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFPOBNRFHSGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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